

Investigating the Sources and Migration Pathways of Radon in Soil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radon

Cat. No.: B167608

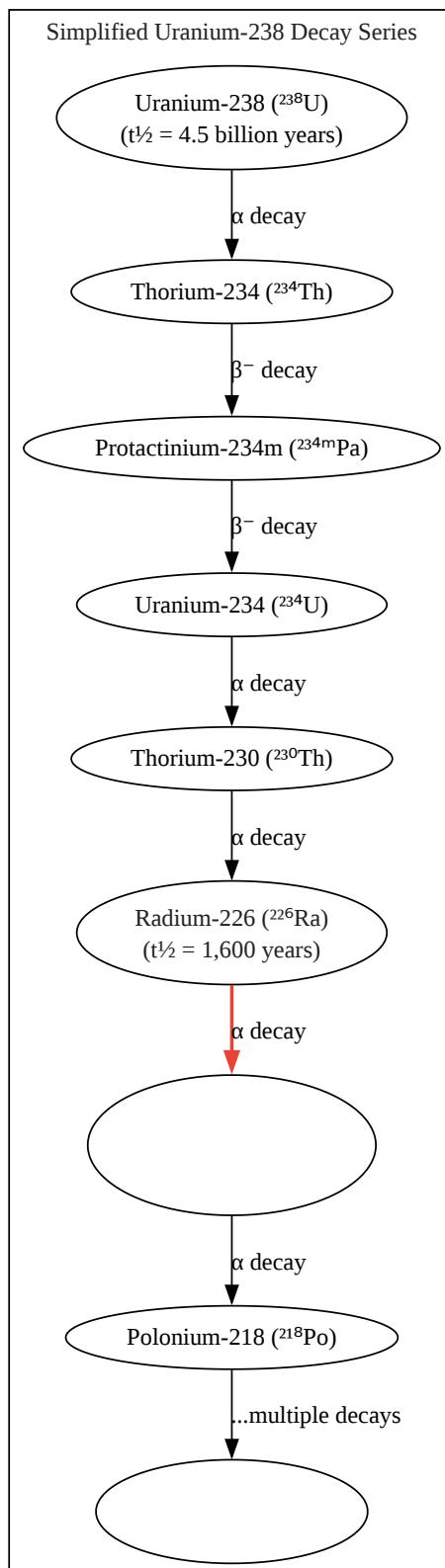
[Get Quote](#)

Abstract

Radon-222 (^{222}Rn), a naturally occurring radioactive gas, poses a significant environmental and health concern due to its established link to lung cancer. The primary source of **radon** is the radioactive decay of radium-226 (^{226}Ra), a descendant of uranium-238 (^{238}U), which is ubiquitous in varying concentrations in the Earth's crust. Understanding the geological and soil-specific factors that govern **radon** generation and its subsequent migration through the subsurface is critical for assessing exposure risks and developing effective mitigation strategies. This technical guide provides a comprehensive overview of the fundamental sources of **radon** in soil, details the primary migration pathways of diffusion and advection, and presents standardized experimental protocols for the characterization of **radon** sources and soil transport properties. Quantitative data are summarized for comparative analysis, and key processes are visualized through logical and experimental workflow diagrams. This document is intended for researchers, environmental scientists, and public health professionals engaged in the study of **radon** in the natural environment.

Sources of Radon in Soil

The presence of **radon** in soil is fundamentally linked to the geology of the underlying bedrock and the composition of the soil itself. The primary sources can be categorized as primordial and anthropogenic.


Primordial Radionuclide Sources

The overwhelming source of **radon** in the environment is the natural decay of primordial uranium-238 (^{238}U).^{[1][2][3]} **Radon**-222 is an intermediate product in the long decay chain of ^{238}U .^{[1][4][5][6][7]} The direct parent of ^{222}Rn is radium-226 (^{226}Ra), which is a solid radionuclide.^[4] The concentration of ^{226}Ra in soil and rock is the principal determinant of the **radon** generation rate.

Certain geological formations are associated with higher concentrations of uranium and, consequently, higher **radon** production potential. These include:

- Granites and Pegmatites: These igneous rocks are often enriched in uranium.^[8]
- Uranium-Rich Shales: Certain black shales can contain significant concentrations of uranium.
- Phosphate Rocks: Sedimentary phosphate deposits are known to have elevated uranium content.
- Glacial Deposits: Glacial till and moraines can concentrate uranium-bearing minerals from various sources, leading to areas with high **radon** potential.^[9]

The process begins with the alpha decay of ^{226}Ra within a mineral grain in the soil. The newly formed ^{222}Rn atom may then either remain embedded in the grain or recoil into the pore space between soil particles. This process is known as **radon** emanation. The fraction of **radon** that successfully enters the pore space is termed the emanation coefficient, which is influenced by factors such as moisture content and grain size.

[Click to download full resolution via product page](#)

Anthropogenic Sources

While natural sources predominate, certain human activities can lead to localized increases in soil radium concentrations, thereby enhancing **radon** production. These sources are generally of minor significance on a global scale but can be important locally.

- **Uranium Mining and Milling Tailings:** Waste materials from uranium extraction processes contain elevated levels of residual radium.
- **Phosphate Fertilizers:** The application of phosphate fertilizers, derived from phosphate rock with high uranium content, can lead to a gradual accumulation of radium in agricultural soils over time.
- **Fossil Fuel Combustion:** The combustion of coal, which contains trace amounts of uranium and radium, can release these elements into the environment, with some deposition onto soil.

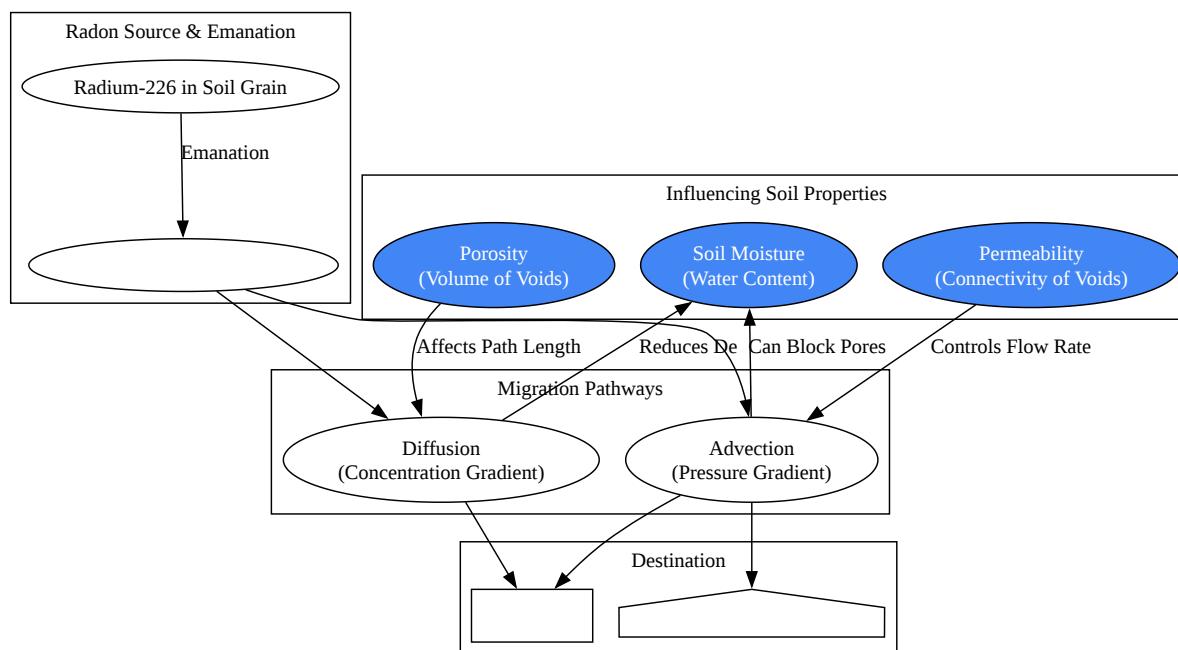
Data on Radionuclide Concentrations in Geological Materials

The concentration of parent radionuclides varies significantly by rock and soil type. The following table summarizes typical concentrations.

Geological Material	Typical ^{226}Ra Concentration (Bq/kg)	Typical ^{238}U Concentration (ppm)
Granite	40 - 160	5 - 20
Sandstone	10 - 50	1 - 5
Shale	20 - 120	2 - 20
Limestone	5 - 50	1 - 5
Phosphate Rock	100 - 4000	50 - 300
Sandy Soil	10 - 30	1 - 3
Clay Soil	20 - 70	2 - 7
Loam	15 - 50	1.5 - 5

Radon Migration Pathways in Soil

Once **radon** emanates into the soil pore space, it is transported through the interconnected voids. The movement is governed by two primary mechanisms: diffusion and advection. The efficiency of these pathways is dictated by the physical properties of the soil.


Diffusion

Diffusion is the movement of **radon** from an area of higher concentration to an area of lower concentration, driven by the random thermal motion of the gas molecules. This process is described by Fick's law. In soil, this movement is hindered by the tortuous paths within the pore network and the presence of water, which has a much lower diffusion coefficient for **radon** than air. The effective diffusion coefficient (D_e) is a critical parameter that accounts for these hindrances.

Advection

Advection is the bulk transport of **radon** gas carried along by the flow of the soil gas itself. This flow is driven by a pressure gradient between the soil and the surrounding environment (e.g., the atmosphere or a building's foundation). Factors creating pressure gradients include:

- Wind: Wind blowing over the ground surface can create a negative pressure, drawing soil gas upwards.
- Changes in Barometric Pressure: A drop in atmospheric pressure can cause soil gas to exfiltrate from the ground.
- Temperature Differences (Stack Effect): Buildings are often warmer than the surrounding soil, creating lower pressure indoors and pulling **radon**-laden soil gas into the structure.

[Click to download full resolution via product page](#)

Influence of Soil Properties

The physical characteristics of the soil are paramount in controlling the rate of **radon** migration.

- Porosity: The volume fraction of pore space in the soil. Higher porosity provides a larger volume for **radon** to occupy and move through.
- Permeability: A measure of the ability of a porous material to allow fluids to pass through it. [3][10] Highly permeable soils, such as sands and gravels, facilitate advective transport.[3][10]
- Soil Moisture: Water in soil pores significantly impedes **radon** diffusion because the diffusion coefficient of **radon** in water is about four orders of magnitude lower than in air. Increased moisture can also block pores, reducing permeability.

Data on Soil Properties and Radon Transport

The following tables provide typical values for soil properties and **radon** concentrations. Soil gas **radon** concentrations can vary significantly, even on daily or seasonal timescales.[2]

Table 2.1: Typical Physical Properties of Different Soil Types

Soil Type	Typical Porosity (%)	Typical Permeability (m ²)	Effective Diffusion Coefficient (De) (m ² /s) (Dry)
Gravel	25 - 40	10 ⁻⁷ - 10 ⁻¹⁰	2.0 x 10 ⁻⁶ - 5.0 x 10 ⁻⁶
Sand	30 - 45	10 ⁻¹⁰ - 10 ⁻¹²	1.5 x 10 ⁻⁶ - 4.0 x 10 ⁻⁶
Silt	35 - 50	10 ⁻¹² - 10 ⁻¹⁶	0.5 x 10 ⁻⁶ - 2.0 x 10 ⁻⁶
Clay	40 - 60	10 ⁻¹⁶ - 10 ⁻¹⁹	0.1 x 10 ⁻⁶ - 0.8 x 10 ⁻⁶

Table 2.2: Typical **Radon** Concentrations in Soil Gas

Soil Condition/Type	Typical Range of ^{222}Rn Concentration (kBq/m ³)
General Range (US Soils)	7.4 - 74 (200 - 2,000 pCi/L)
Highly Permeable Soils (Dry)	50 - 200
Low Permeability Soils (Wet Clay)	5 - 40
Near Uranium Deposits	> 1000

Experimental Protocols

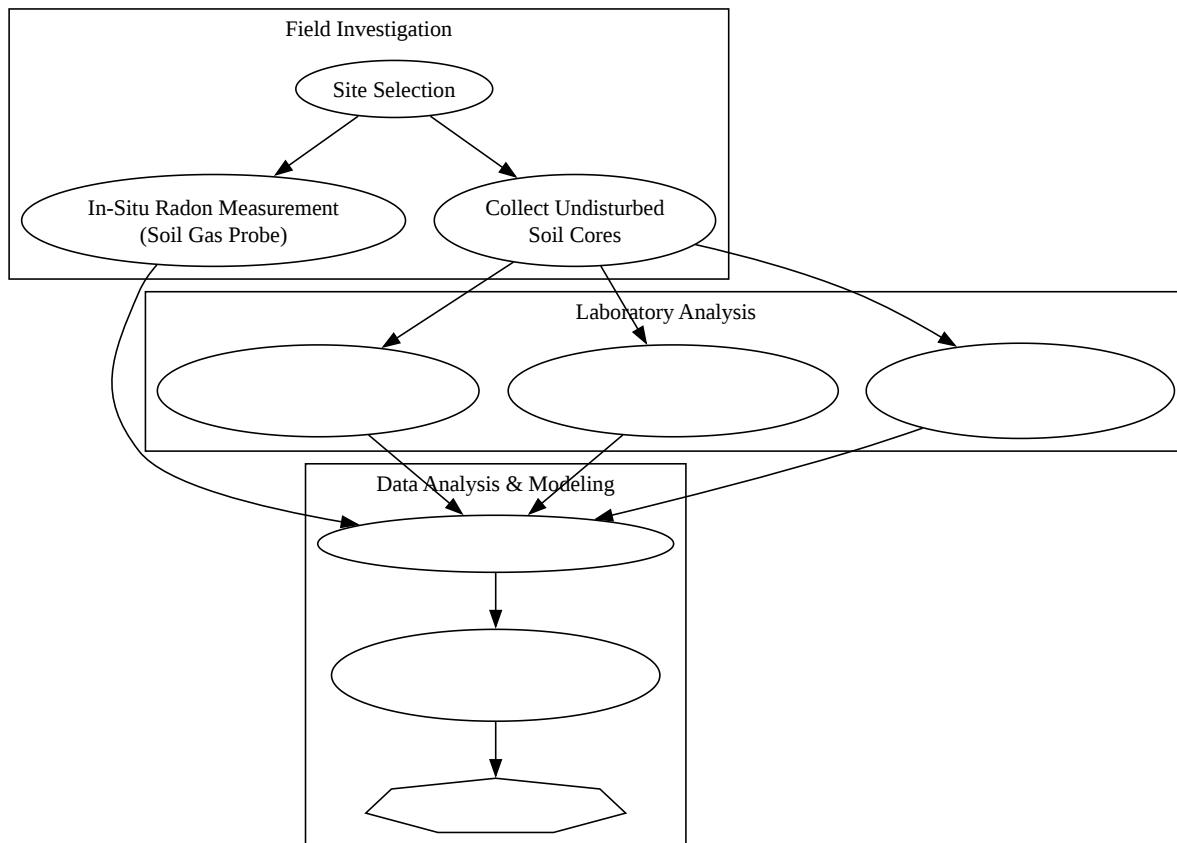
Investigating **radon** sources and migration requires a combination of field and laboratory measurements. The following sections detail standardized protocols for key experiments.

Protocol: In-Situ Measurement of Radon in Soil Gas

- Objective: To determine the concentration of **radon** in the interstitial air of the soil at a specific depth.
- Apparatus:
 - Portable **radon**-in-air analyzer (e.g., AlphaGUARD, RAD7).
 - Soil gas probe with a hollow, perforated tip.
 - Tubing and connectors (impermeable to **radon**).
 - Hand-operated or electric pump.
 - Drill or auger for creating a pilot hole.
- Methodology:
 - Select a sampling location away from major disturbances.
 - Create a pilot hole to the desired measurement depth (typically 0.7-1.0 m) using an auger. The hole diameter should be slightly smaller than the probe diameter to ensure a tight fit.

- Insert the soil gas probe into the hole, ensuring a seal at the surface to prevent atmospheric air from being drawn in.
- Connect the probe via tubing to the **radon** analyzer.
- Purge the dead volume of the probe and tubing by drawing a small volume of soil gas with the pump.
- Begin the measurement cycle on the **radon** analyzer. The instrument will actively pump soil gas into its detection chamber.
- Monitor the readings until a stable concentration is observed. Record the final concentration, depth, soil type, and ambient weather conditions.

Protocol: Laboratory Determination of Soil Porosity (Gravimetric Method)


- Objective: To determine the porosity of an undisturbed soil sample.
- Apparatus:
 - Undisturbed soil core sampler (e.g., core cutter of known volume).
 - Balance (accurate to 0.01 g).
 - Drying oven (105°C).
 - Container for saturating the sample.
 - De-aerated water.
- Methodology:
 - Obtain an undisturbed soil sample using the core cutter. Carefully trim the ends so the soil volume is exactly the volume of the cutter (V_t).
 - Weigh the core cutter with the moist soil (M_{moist}).

- Place the sample in a container and slowly add water to saturate it from the bottom up, preventing air entrapment. Leave for 24 hours.
- Remove the saturated sample, allow excess water to drain, and weigh it (M_{sat}).
- Place the sample in the drying oven at 105°C for 24 hours, or until a constant weight is achieved.
- Weigh the oven-dried sample (M_{dry}).
- Calculations:
 - Volume of water (V_w) = $(M_{sat} - M_{dry}) / \rho_{water}$ (where $\rho_{water} \approx 1 \text{ g/cm}^3$)
 - Porosity (ϕ) = $(V_w / V_t) * 100\%$

Protocol: Laboratory Determination of Soil Permeability (Constant Head Method - ASTM D2434)

- Objective: To determine the coefficient of permeability (hydraulic conductivity) of a granular soil sample.
- Apparatus:
 - Permeameter cell with porous stones.
 - Constant head reservoir (manometer).
 - Graduated cylinder.
 - Stopwatch.
 - Ruler or calipers.
- Methodology:
 - Measure the internal diameter (D) and length (L) of the permeameter cell.

- Place a porous stone at the bottom of the cell, then carefully place the oven-dried soil sample in layers, compacting each to achieve the desired density.
- Place a second porous stone on top of the soil sample and secure the permeameter lid.
- Connect the constant head reservoir to the inlet of the permeameter.
- Allow water to flow through the sample until it is fully saturated and the flow rate is steady.
- Maintain a constant head difference (h) across the sample.
- Collect the volume of water (Q) that flows out of the sample over a measured period of time (t).
- Calculations:
 - Cross-sectional area of sample (A) = $\pi * (D/2)^2$
 - Coefficient of Permeability (K) = $(Q * L) / (A * h * t)$

[Click to download full resolution via product page](#)

Conclusion

The concentration and migration of **radon** in soil are complex phenomena governed by the interplay of geology, soil physics, and environmental factors. The primary source is the decay

of ^{226}Ra , with concentrations varying widely depending on the parent rock material. The subsequent transport of **radon** through the soil matrix is controlled by diffusion and advection, which are in turn heavily influenced by soil porosity, permeability, and moisture content. A thorough investigation requires a systematic approach combining in-situ measurements of soil gas **radon** with laboratory analysis of key soil parameters. The protocols and data presented in this guide provide a foundational framework for researchers to characterize **radon** potential, understand its transport dynamics, and ultimately contribute to more accurate environmental risk assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. youtube.com [youtube.com]
- 2. Radon movement in soil is influenced by soil structure, radium content, moisture, temperature differences and barometric pressure change. [wpb-radon.com]
- 3. What Types of Soil Contain the Highest Levels of Radon [connecticutradonsystems.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. awri.com.au [awri.com.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Soil Density – Soils Laboratory Manual [kstatelibraries.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. affordableradonservices.com [affordableradonservices.com]
- To cite this document: BenchChem. [Investigating the Sources and Migration Pathways of Radon in Soil]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167608#investigating-the-sources-and-migration-pathways-of-radon-in-soil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com